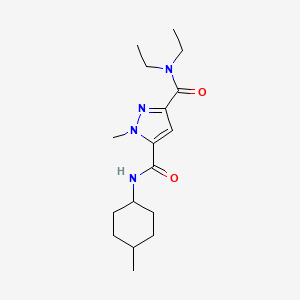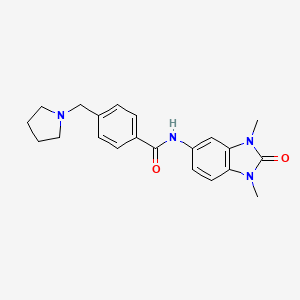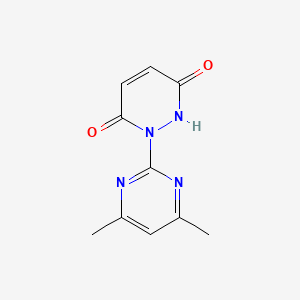
N-(4-bromo-2-chlorophenyl)-N'-(3,5-dimethylphenyl)urea
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-(3,5-dimethylphenyl)urea is a chemical compound with potential interest in various scientific fields due to its unique structural features. Its synthesis, molecular structure, and properties are of particular interest for researchers looking into novel compounds with specific chemical behaviors.
Synthesis Analysis
The synthesis of related urea derivatives typically involves one-pot methods starting from aniline or substituted aniline compounds, using reagents like triphosgene to facilitate the formation of the urea linkage (Liu He-qin, 2010); (Yan Feng-mei & Liu He-qin, 2009). These methods yield high-purity products and can be adapted for the synthesis of N-(4-bromo-2-chlorophenyl)-N'-(3,5-dimethylphenyl)urea by choosing appropriate starting materials.
Molecular Structure Analysis
The molecular structure of urea derivatives reveals significant insights into their potential chemical behavior. For example, in a closely related compound, N‐p‐Bromophenyl‐N′‐2‐chlorobenzoylurea, the bromophenyl and chlorophenyl groups are positioned in cis and trans positions, respectively, across the C—N bonds, highlighting the influence of substituents on the overall molecular configuration (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
Urea compounds can participate in various chemical reactions, including anion coordination chemistry, which is significantly influenced by their molecular structure. For instance, protonated urea-based ligands demonstrate anion coordination, forming complexes with inorganic oxo-acids, which is a property that could extend to N-(4-bromo-2-chlorophenyl)-N'-(3,5-dimethylphenyl)urea, suggesting its potential for forming specific hydrogen bond motifs and interaction patterns with anions (Biao Wu et al., 2007).
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O/c1-9-5-10(2)7-12(6-9)18-15(20)19-14-4-3-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQCYUDOWCUNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(3,5-dimethylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4542264.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4542270.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(1-propyl-4-piperidinyl)thiourea](/img/structure/B4542282.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4542291.png)

![N-(2-methoxyphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4542300.png)
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4542302.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4542304.png)
![N-isopropyl-2-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542305.png)
![7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4542331.png)
![7-(4-chlorobenzyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4542335.png)
![N-[1-(4-chlorophenyl)propyl]-3,5-dimethyl-4-isoxazolesulfonamide](/img/structure/B4542349.png)